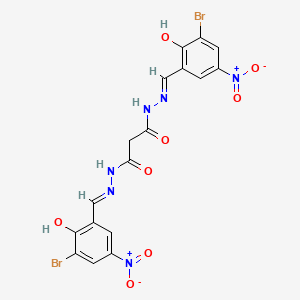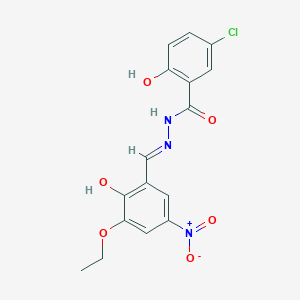
N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide, also known as BBMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBMH is a derivative of hydrazide and malonic acid, and its unique chemical structure makes it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide is still not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are essential for the survival and growth of cancer cells, bacteria, and viruses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and prevent the replication of viruses. Additionally, this compound has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide in laboratory experiments is its relatively low toxicity, which makes it a safe compound to work with. Additionally, this compound is readily available and can be synthesized through a simple reaction. However, one of the limitations of using this compound in laboratory experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide. One area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders. Finally, research is needed to improve the solubility and bioavailability of this compound, which would make it a more effective therapeutic agent.
Méthodes De Synthèse
N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide can be synthesized through a simple reaction between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and malonohydrazide in the presence of a suitable catalyst. The reaction yields a yellow crystalline compound, which can be purified through recrystallization.
Applications De Recherche Scientifique
N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities. This compound has also been shown to possess anticancer properties, making it a promising candidate for cancer therapy. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N,N'-bis[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2N6O8/c18-12-3-10(24(30)31)1-8(16(12)28)6-20-22-14(26)5-15(27)23-21-7-9-2-11(25(32)33)4-13(19)17(9)29/h1-4,6-7,28-29H,5H2,(H,22,26)(H,23,27)/b20-6+,21-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNJYIXJZJNOKH-KPJWAMHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC(=O)CC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)CC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-mercapto-6-methyl-5-phenyl-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074589.png)
![1-{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6074599.png)

![4-methyl-2-(methylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-5-carboxamide](/img/structure/B6074611.png)
![2-{1-(2-fluorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6074619.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6074632.png)
![7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074634.png)
![2-(1H-imidazol-2-ylmethyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6074636.png)
![4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6074642.png)
![5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B6074652.png)

![1-(4-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6074667.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6074668.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6074672.png)
